KadsurindutinA

Description

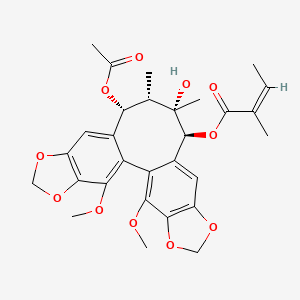

Kadsurindutin A is a dibenzocyclooctadiene lignan isolated from plants of the Kadsura genus (family Schisandraceae), which are widely studied for their bioactive secondary metabolites . These compounds typically feature a bicyclic framework with oxygenated substituents, contributing to diverse pharmacological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects .

Properties

Molecular Formula |

C29H32O11 |

|---|---|

Molecular Weight |

556.6 g/mol |

IUPAC Name |

[(11S,12S,13S,14R)-14-acetyloxy-12-hydroxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C29H32O11/c1-8-13(2)28(31)40-27-17-10-19-24(38-12-36-19)26(34-7)21(17)20-16(9-18-23(25(20)33-6)37-11-35-18)22(39-15(4)30)14(3)29(27,5)32/h8-10,14,22,27,32H,11-12H2,1-7H3/b13-8-/t14-,22+,27-,29-/m0/s1 |

InChI Key |

VJNWJRQEPSIDQB-GLBHBZOMSA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1C2=CC3=C(C(=C2C4=C(C5=C(C=C4[C@@H]([C@@H]([C@]1(C)O)C)OC(=O)C)OCO5)OC)OC)OCO3 |

Canonical SMILES |

CC=C(C)C(=O)OC1C2=CC3=C(C(=C2C4=C(C5=C(C=C4C(C(C1(C)O)C)OC(=O)C)OCO5)OC)OC)OCO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KadsurindutinA typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the use of phenolic compounds as starting materials, which undergo a series of reactions such as alkylation, cyclization, and oxidation to form the desired lignan structure. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from natural sources, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high purity and yield. The choice of method depends on factors such as cost, availability of raw materials, and desired purity levels.

Chemical Reactions Analysis

Types of Reactions

KadsurindutinA undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydro derivatives

Scientific Research Applications

Chemistry: Used as a precursor for the synthesis of more complex molecules and as a model compound for studying lignan chemistry.

Biology: Investigated for its antioxidant properties, which can protect cells from oxidative stress and damage.

Medicine: Explored for its anticancer, anti-inflammatory, and antiviral activities. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and viral infections.

Industry: Utilized in the development of natural health products and supplements due to its bioactive properties.

Mechanism of Action

The mechanism of action of KadsurindutinA involves its interaction with various molecular targets and pathways:

Antioxidant Activity: this compound scavenges free radicals and upregulates antioxidant enzymes, thereby reducing oxidative stress.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha and interleukins.

Anticancer Activity: The compound induces apoptosis (programmed cell death) in cancer cells by activating caspases and disrupting mitochondrial function. It also inhibits cell proliferation by modulating signaling pathways like NF-κB and PI3K/Akt.

Comparison with Similar Compounds

Key Observations :

- Backbone Variations : Kadsurin A and Kadsurindutin A likely share the dibenzocyclooctadiene core, but Kadsurin A includes an allyl group, enhancing lipophilicity (LogP: ~4.2) .

2.2 Functional Analogues

Compounds with overlapping bioactivities include:

- Interiorin D: A lignan marker for K. interior, distinguished by its angeloyl ester moiety, which enhances anti-inflammatory activity compared to non-esterified lignans .

- Heteroclitin E : Exhibits neuroprotective effects, a trait shared with other Kadsura lignans due to antioxidant properties .

Species-Specific Distribution and Chemotaxonomic Markers

Kadsurindutin A and its analogues show species-specific distribution:

- K. coccinea: Rich in kadangustin L and ananolignan A, which are absent in K. heteroclita and K. longipedunculata .

- K. interior : Contains unique markers like angeloylgomisin R and interiorin D, distinguishing it from Kadsurindutin A-containing species .

- K. heteroclita : Dominated by kadoblongifolin B and gomisin H, suggesting evolutionary divergence in lignan biosynthesis pathways .

Pharmacological and Metabolic Differences

- Bioactivity : Kadsurin A and its analogues demonstrate higher anti-HIV activity (EC₅₀: ~0.5 μM) compared to hydroxylated variants like Gomisin H, which prioritize antioxidant effects .

- Metabolic Stability : Methoxy groups in Kadsurindutin A may reduce Phase I metabolism rates compared to hydroxylated lignans, prolonging half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.